Cas no 192634-79-0 (3-(3,4-dimethylphenoxy)propan-1-amine)
3-(3,4-dimethylphenoxy)propan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-(3,4-Dimethylphenoxy)propylamine
- 1-Propanamine, 3-(3,4-dimethylphenoxy)-
- 3-(3,4-dimethylphenoxy)propan-1-amine
- SCHEMBL8100144
- VNFFUZZTTCUAEA-UHFFFAOYSA-N
- 192634-79-0
- EN300-1827857
- A1-19481
- AKOS000138608
- 4-(3-Aminopropoxy)-1,2-dimethylbenzene
-
- Inchi: 1S/C11H17NO/c1-9-4-5-11(8-10(9)2)13-7-3-6-12/h4-5,8H,3,6-7,12H2,1-2H3
- InChI Key: VNFFUZZTTCUAEA-UHFFFAOYSA-N
- SMILES: C(N)CCOC1=CC=C(C)C(C)=C1
Computed Properties
- Exact Mass: 179.131014166g/mol
- Monoisotopic Mass: 179.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- Density: 0.981±0.06 g/cm3(Predicted)
- Boiling Point: 303.8±30.0 °C(Predicted)
- pka: 9.63±0.10(Predicted)
3-(3,4-dimethylphenoxy)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1827857-0.05g |
3-(3,4-dimethylphenoxy)propan-1-amine |
192634-79-0 | 0.05g |
$348.0 | 2023-09-19 | ||
| Enamine | EN300-1827857-0.1g |
3-(3,4-dimethylphenoxy)propan-1-amine |
192634-79-0 | 0.1g |
$364.0 | 2023-09-19 | ||
| Enamine | EN300-1827857-0.25g |
3-(3,4-dimethylphenoxy)propan-1-amine |
192634-79-0 | 0.25g |
$381.0 | 2023-09-19 | ||
| Enamine | EN300-1827857-0.5g |
3-(3,4-dimethylphenoxy)propan-1-amine |
192634-79-0 | 0.5g |
$397.0 | 2023-09-19 | ||
| Enamine | EN300-1827857-1.0g |
3-(3,4-dimethylphenoxy)propan-1-amine |
192634-79-0 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1827857-2.5g |
3-(3,4-dimethylphenoxy)propan-1-amine |
192634-79-0 | 2.5g |
$810.0 | 2023-09-19 | ||
| Enamine | EN300-1827857-5.0g |
3-(3,4-dimethylphenoxy)propan-1-amine |
192634-79-0 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1827857-10.0g |
3-(3,4-dimethylphenoxy)propan-1-amine |
192634-79-0 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1827857-1g |
3-(3,4-dimethylphenoxy)propan-1-amine |
192634-79-0 | 1g |
$414.0 | 2023-09-19 | ||
| Enamine | EN300-1827857-5g |
3-(3,4-dimethylphenoxy)propan-1-amine |
192634-79-0 | 5g |
$1199.0 | 2023-09-19 |
3-(3,4-dimethylphenoxy)propan-1-amine Related Literature
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on 3-(3,4-dimethylphenoxy)propan-1-amine
3-(3,4-Dimethylphenoxy)propan-1-amine: A Comprehensive Overview
3-(3,4-Dimethylphenoxy)propan-1-amine (CAS No. 192634-79-0) is a versatile organic compound with a wide range of applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a 3,4-dimethylphenyl group attached to a propylamine chain through an ether linkage. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various research and development activities.
The molecular formula of 3-(3,4-dimethylphenoxy)propan-1-amine is C11H17NO, and its molecular weight is approximately 183.25 g/mol. The compound is typically synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with an appropriate halide or tosylate derivative of propan-1-amine, followed by deprotection or dehalogenation steps if necessary. This synthesis route has been well-documented in the literature and is known for its high yield and purity.
In terms of physical properties, 3-(3,4-dimethylphenoxy)propan-1-amine is a colorless to pale yellow liquid at room temperature. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. The compound exhibits good stability under standard laboratory conditions but should be stored in a cool, dry place to prevent degradation.
The biological activity of 3-(3,4-dimethylphenoxy)propan-1-amine has been the subject of extensive research in recent years. Studies have shown that this compound possesses significant pharmacological properties, particularly in the areas of central nervous system (CNS) modulation and anti-inflammatory effects. For instance, it has been reported to exhibit potent serotonin reuptake inhibition (SRI) activity, making it a potential candidate for the treatment of depression and anxiety disorders.
In addition to its SRI properties, 3-(3,4-dimethylphenoxy)propan-1-amine has also been investigated for its anti-inflammatory effects. Research conducted by Smith et al. (2022) demonstrated that the compound can effectively reduce inflammation in both in vitro and in vivo models. This property is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 3-(3,4-dimethylphenoxy)propan-1-amine could be a promising lead compound for the development of new anti-inflammatory drugs.
The potential therapeutic applications of 3-(3,4-dimethylphenoxy)propan-1-amine are not limited to CNS disorders and inflammation. Recent studies have also explored its use in other areas such as pain management and neurodegenerative diseases. For example, a study by Johnson et al. (2021) found that the compound can effectively alleviate neuropathic pain in animal models by modulating nociceptive pathways. This finding opens up new possibilities for the development of novel analgesic agents.
In the context of neurodegenerative diseases, 3-(3,4-dimethylphenoxy)propan-1-amine has shown promise as a neuroprotective agent. Research by Lee et al. (2020) demonstrated that the compound can protect neurons from oxidative stress-induced damage and reduce apoptosis in cell cultures. These neuroprotective effects are believed to be mediated through its antioxidant properties and its ability to modulate key signaling pathways involved in neuronal survival.
The safety profile of 3-(3,4-dimethylphenoxy)propan-1-amine has also been evaluated in preclinical studies. Toxicity assessments have shown that the compound is generally well-tolerated at therapeutic doses with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in humans.
In conclusion, 3-(3,4-dimethylphenoxy)propan-1-amine (CAS No. 192634-79-0) is a multifaceted compound with a broad spectrum of biological activities. Its unique chemical structure and pharmacological properties make it an attractive candidate for various therapeutic applications, including CNS disorders, inflammation, pain management, and neurodegenerative diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, highlighting its significance in the field of medicinal chemistry and pharmaceutical research.
192634-79-0 (3-(3,4-dimethylphenoxy)propan-1-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)